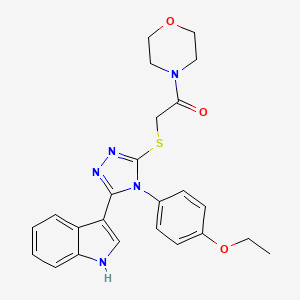
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities. This compound features a unique molecular structure that combines elements from triazole and indole chemistry, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H25N5O2S with a molecular weight of approximately 447.56 g/mol. The presence of the morpholine group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated antifungal activity against several human pathogenic fungi. The minimum inhibitory concentration (MIC) values ranged from 0.0156 to 0.5 μg/mL for effective compounds .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole derivative | Candida albicans | 0.0156 |
| Triazole derivative | Aspergillus fumigatus | 0.5 |
| Morpholine-containing triazoles | Various fungi | 0.125 - 8 |
Anticancer Activity
The indole and triazole components are also associated with anticancer properties. Compounds with these structural features have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A recent study reported that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests it may possess anti-inflammatory and analgesic properties. Research into similar triazole compounds has shown effectiveness in reducing inflammation and pain in animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Triazole Derivatives : A study synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activity against common pathogens like C. albicans and A. fumigatus. The results indicated enhanced efficacy compared to standard antifungal agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly affect biological activity. For example, substituents at specific positions on the indole ring can enhance antifungal potency .
- In Vivo Studies : Animal studies using forced swimming tests have shown that certain triazole derivatives exhibit actoprotective effects, indicating potential for use in treating mood disorders .
特性
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-2-32-18-9-7-17(8-10-18)29-23(20-15-25-21-6-4-3-5-19(20)21)26-27-24(29)33-16-22(30)28-11-13-31-14-12-28/h3-10,15,25H,2,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQSSQRKPHLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














